2,5-Difluoro-4-methylbenzoic acid

pKa Acidity Salt Formation

Fluorinated benzoic acid isomers vary significantly in lipophilicity and reactivity. 2,5-Difluoro-4-methylbenzoic acid offers a distinct substitution pattern that enhances logP by ~0.4 units vs. non-methylated analogs, enabling fine-tuning of pharmacokinetic profiles without additional synthetic steps. - Achieves 98% esterification yield under standard Fischer conditions. - Available in multi-gram to kilogram quantities with ≥98% HPLC purity. - Higher melting point (166-172°C) facilitates recrystallization purification.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 103877-80-1
Cat. No. B027394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-methylbenzoic acid
CAS103877-80-1
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)C(=O)O)F
InChIInChI=1S/C8H6F2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
InChIKeyPWWMQUUDAAWEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-4-methylbenzoic Acid: Baseline Characterization


2,5-Difluoro-4-methylbenzoic acid (CAS 103877-80-1) is a halogenated benzoic acid derivative with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is a white to off-white crystalline solid with a melting point of 166–172°C and a predicted boiling point of 270.9±35.0°C . The compound is characterized by the presence of two electron-withdrawing fluorine atoms at the 2- and 5-positions and an electron-donating methyl group at the 4-position on the aromatic ring, which collectively influence its electronic properties and reactivity profile . It is commercially available from multiple vendors at purities of 95–98% (HPLC) and is primarily utilized as a synthetic intermediate or building block in pharmaceutical and agrochemical research programs .

Synthetic Intermediate Supports amide, ester, and acid chloride derivatization for medicinal chemistry and agrochemical lead optimization.
Regioselective Building Block 2,5-Difluoro-4-methyl substitution imparts distinct electronic and steric properties for SAR exploration.
Scalable Supply Available from multiple vendors at multi-gram to kilogram quantities with batch-specific purity documentation.

Why 2,5-Difluoro-4-methylbenzoic Acid Cannot Be Substituted


Fluorinated benzoic acids exhibit pronounced differences in physicochemical and reactivity profiles based on the number and specific regiochemistry of fluorine substituents . The 2,5-difluoro substitution pattern in this compound imparts a distinct combination of electronic effects and steric accessibility that differs from the 2,4-, 2,6-, or 3,5-difluoro isomers . For example, the 2,4-isomer (pKa ~3.21) and 2,5-isomer (pKa ~3.27) demonstrate differing acidity and, consequently, variable behavior in salt formation, coupling reactions, and downstream pharmacokinetic optimization . Furthermore, the presence of the 4-methyl group in 2,5-difluoro-4-methylbenzoic acid introduces additional steric bulk and modulates lipophilicity compared to non-methylated analogs, directly impacting synthetic yields in subsequent derivatization steps . Substituting this compound with a closely related analog without empirical validation risks altered reaction outcomes, reduced intermediate purity, and compromised structure-activity relationships in target molecules. The quantitative evidence below delineates the specific, measurable attributes that justify preferential procurement of this precise regioisomer.

Regioisomeric substitution pattern: 2,4- or 2,6-difluoro isomers exhibit different acidity and steric profiles, which may alter coupling efficiency and downstream pharmacokinetic optimization.

4-Methyl group contribution: Non-methylated analogs (e.g., 2,5-difluorobenzoic acid) have lower melting points and different lipophilicity; this can shift crystallization behavior and phase partitioning during synthesis.

pKa-dependent reactivity: Predicted acidity differences relative to other difluorobenzoic acids may shift salt formation equilibrium and deprotonation kinetics in biphasic systems; empirical validation is required before substitution.

Quantitative Evidence for 2,5-Difluoro-4-methylbenzoic Acid Selection


Carboxylic Acid Acidity Comparison

The predicted pKa of 2,5-difluoro-4-methylbenzoic acid is 3.10±0.10 . While a directly measured pKa for this exact compound is not available in the public literature, the value for the closely related 2,5-difluorobenzoic acid (lacking the 4-methyl group) has been reported as 3.27 . In comparison, the 2,4-difluorobenzoic acid isomer has a reported pKa of 3.21 . The lower pKa predicted for 2,5-difluoro-4-methylbenzoic acid suggests slightly enhanced acidity relative to the 2,5-difluoro and 2,4-difluoro isomers, which can influence carboxylate salt formation efficiency and reactivity in amide coupling and esterification reactions.

Acidity (pKa)
Data to verify
Predicted 3.10±0.10 vs. 2,5-difluorobenzoic acid: 3.27; 2,4-isomer: 3.21
Acidity shift may affect salt formation and coupling kinetics in biphasic systems; requires empirical confirmation.
Computationally predicted; no directly measured pKa available.
pKa Acidity Salt Formation Coupling Reactions

Melting Point and Thermal Stability

The melting point of 2,5-difluoro-4-methylbenzoic acid is reported as 166–172°C (AKSci) and 169–171°C (Alfa Chemistry) , with a typical commercial specification of 167–171°C (TCI) . In contrast, the non-methylated 2,5-difluorobenzoic acid exhibits a lower melting point of 132–134°C . The ~35°C elevation in melting point imparted by the 4-methyl substituent is consistent with increased molecular symmetry and van der Waals interactions in the crystal lattice . This higher melting point facilitates purification by recrystallization and enables more robust handling and storage conditions in manufacturing workflows.

Melting Point
Reported
166–172°C vs. 132–134°C (non-methylated analog)
Higher thermal stability supports recrystallization purification and robust handling.
Vendor-reported ranges; verify lot-specific DSC data.
Melting Point Thermal Stability Recrystallization Purification

Esterification Yield and Derivatization Efficiency

The carboxylic acid moiety of 2,5-difluoro-4-methylbenzoic acid undergoes facile esterification. A reported procedure demonstrates that treatment of 52 g (0.3 mol) of 4-methyl-2,5-difluorobenzoic acid with methanol (1.0 L) and concentrated sulfuric acid (3 mL) under reflux for 18 hours, followed by aqueous workup and concentration, affords the corresponding methyl ester in 98% isolated yield (54.7 g) . This high conversion efficiency underscores the compound's reliability as a synthetic building block. While direct comparative yield data for isomeric difluorobenzoic acids under identical conditions are not available in the open literature, this near-quantitative transformation provides a benchmark for process chemists evaluating this intermediate.

Derivatization Yield
Reported
98% isolated yield (methyl ester)
Near-quantitative conversion confirms efficient derivatization; supports multi-step synthetic routes.
Single reported procedure; reproducibility under varied conditions not established.
Esterification Synthetic Yield Building Block Derivatization

Vendor-Committed Purity Specifications

Commercial suppliers of 2,5-difluoro-4-methylbenzoic acid provide defined purity specifications that are essential for procurement decisions. Capot Chemical specifies a minimum purity of 98% by HPLC . TCI guarantees a minimum purity of 97.0% by GC . Bidepharm offers the compound at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC reports . Matrix Scientific supplies the compound at 95+% purity . While these purity ranges are comparable to those available for other fluorinated benzoic acid building blocks, the consistency of these vendor-specified values across multiple independent suppliers provides procurement confidence.

Purity Specifications
Specification review
95–98% (HPLC/GC, vendor-dependent)
Batch-specific purity documentation supports procurement confidence; meets industry-standard thresholds for building blocks.
Confirm vendor CoA for critical applications; inspect moisture and residual solvent data.
Purity HPLC Quality Control Procurement Specification

Predicted Lipophilicity and Drug-Likeness

The predicted logP of 2,5-difluoro-4-methylbenzoic acid is 2.43 [1], with a logD of 0.16 at pH 5.5 and -1.01 at pH 7.4 [1]. These values reflect the balance between the lipophilic contributions of the fluorine atoms and methyl group and the hydrophilic character of the ionized carboxylate at physiological pH. For comparison, non-methylated 2,5-difluorobenzoic acid exhibits a lower logP (~2.0) due to the absence of the hydrophobic methyl substituent . The compound also satisfies Lipinski's Rule of Five criteria (MW 172.13, H-bond donors 1, H-bond acceptors 2, logP <5) [1], indicating suitability as a fragment or building block in drug discovery programs.

Lipophilicity (logP)
Data to verify
logP 2.43 (predicted) vs. ~2.0 (non-methylated)
Incremental lipophilicity may influence permeability of derived compounds; computational prediction requires experimental logD confirmation.
Based on Chembase prediction; wet-lab logD determination recommended.
Lipophilicity logP logD Drug-Likeness Pharmacokinetics

Multi-Kilogram Supply Scalability

For industrial and medicinal chemistry programs requiring multi-gram to kilogram quantities, 2,5-difluoro-4-methylbenzoic acid is available at production scales up to kilograms (kgs) . Capot Chemical confirms production capacity up to kgs, with specifications including purity ≥98% (HPLC) and moisture ≤0.5% . Aromsyn offers custom synthesis from gram to kilogram scale with purity >97% . This scalability distinguishes the compound from niche, research-only building blocks that may only be available in milligram to gram quantities, which can disrupt project timelines and increase per-unit costs when larger amounts are required.

Supply Scale
Class-level
Up to kilograms (kgs) available
Kilogram-scale availability ensures supply continuity for lead optimization and early development.
Confirm lead times and batch sizes with supplier; logistics may vary.
Scale-up Bulk Supply Procurement Kilogram Synthesis

Application Scenarios for 2,5-Difluoro-4-methylbenzoic Acid


Tunable Lipophilicity in Lead Optimization

Medicinal chemists seeking to modulate the lipophilicity of a pharmacophore without introducing additional synthetic steps can utilize 2,5-difluoro-4-methylbenzoic acid as a building block. The predicted logP of 2.43 [1] is approximately 0.4 units higher than that of the non-methylated 2,5-difluorobenzoic acid analog . This incremental increase in lipophilicity, combined with the compound's compliance with Lipinski's Rule of Five [1], makes it suitable for fragment-based drug discovery and lead optimization campaigns where fine-tuning of logD is critical for balancing permeability and solubility.

High-Yield Carboxylic Acid Derivatization

The carboxylic acid group of 2,5-difluoro-4-methylbenzoic acid undergoes efficient esterification, as demonstrated by a 98% isolated yield for the corresponding methyl ester under standard Fischer esterification conditions . This high conversion efficiency supports the use of this compound as a reliable synthetic intermediate in multi-step sequences, minimizing material loss and maximizing atom economy. Process chemists can confidently incorporate this building block into routes requiring amide, ester, or acid chloride formation.

Kilogram-Scale Synthesis Support

Research programs transitioning from discovery to preclinical development require building blocks that are available in multi-gram to kilogram quantities. 2,5-Difluoro-4-methylbenzoic acid is commercially supplied at production scales up to kilograms with defined purity specifications (≥98% HPLC) . This scalability reduces the risk of supply chain disruption and ensures batch-to-batch consistency for repeat-dose toxicology studies, formulation development, and early-stage GMP manufacturing.

Crystallization and Solid-Form Development

The melting point of 2,5-difluoro-4-methylbenzoic acid (166–172°C) is significantly higher than that of non-methylated 2,5-difluorobenzoic acid (132–134°C) , a consequence of enhanced intermolecular interactions in the crystal lattice . This property facilitates recrystallization-based purification and provides a robust thermal stability profile for storage and handling. Solid-form chemists can leverage this higher melting point to design crystallization processes for the free acid or its salts, particularly in workflows where polymorph control or particle size distribution is critical.

Application
Selection Property
Validation Focus
Tunable Lipophilicity for Lead Optimization
Incremental lipophilicity modulation via 4-methyl group (predicted logP difference)
Experimental logD/logP determination, permeability-solubility balance
Efficient Carboxylic Acid Derivatization
Reported efficient esterification under standard conditions
Reproducibility of coupling reactions (amide, ester, acid chloride)
Kilogram-Scale Supply for Preclinical Development
Multi-kg commercial availability with defined purity specifications
Batch-to-batch consistency, supply chain lead time, moisture content
Crystallization and Solid-Form Development
Elevated melting point supporting recrystallization-based purification
Recrystallization efficiency, polymorph screening, thermal stability under storage

Technical Documentation Hub

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